4-Fluoro-3-(difluoromethyl)iodobenzene
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Overview
Description
4-Fluoro-3-(difluoromethyl)iodobenzene is a fluorinated aromatic compound with the molecular formula C7H4F3I. This compound is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(difluoromethyl)iodobenzene typically involves the introduction of fluorine and iodine atoms onto a benzene ring. One common method is the difluoromethylation of 4-fluoroiodobenzene using difluorocarbene reagents. This reaction can be carried out under mild conditions using a palladium catalyst and a suitable base .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-(difluoromethyl)iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions like Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate, used to facilitate difluoromethylation reactions.
Major Products Formed:
Substituted Benzene Derivatives: Products formed through substitution reactions, where the iodine atom is replaced by other functional groups.
Scientific Research Applications
4-Fluoro-3-(difluoromethyl)iodobenzene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Radiochemistry: Employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(difluoromethyl)iodobenzene involves its ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions. The iodine atom serves as a versatile leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
4-Fluoroiodobenzene: Lacks the difluoromethyl group, making it less reactive in certain transformations.
3-Iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different reactivity and properties.
Uniqueness: 4-Fluoro-3-(difluoromethyl)iodobenzene is unique due to the presence of both fluorine and iodine atoms, which confer distinct reactivity and stability. The difluoromethyl group enhances its potential for use in medicinal chemistry and material science .
Properties
IUPAC Name |
2-(difluoromethyl)-1-fluoro-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJUBNBSJMMLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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